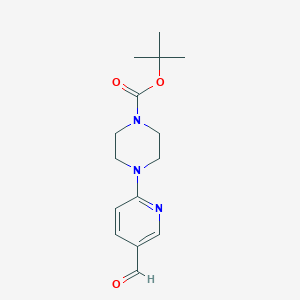

tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate

Description

tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is a Boc-protected piperazine derivative featuring a pyridine ring substituted with a formyl group at the 5-position. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the secondary amine in piperazine, enabling selective functionalization during multi-step syntheses. This compound is widely utilized as a key intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules such as kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name |

tert-butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-8-6-17(7-9-18)13-5-4-12(11-19)10-16-13/h4-5,10-11H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETKWTAEPIGRLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594525 | |

| Record name | tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479226-10-3 | |

| Record name | tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 2-bromopyridine-5-carbaldehyde with 1-BOC-piperazine . The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to generate the free piperazine derivative, a critical step for further functionalization.

Reaction Conditions :

Example :

Key Data :

| Reaction Time | Yield | Purity |

|---|---|---|

| 1–4 hours | >90% | >95% |

Schiff Base Formation via Aldehyde Reactivity

The formyl group undergoes condensation with primary amines to form imines (Schiff bases), which are intermediates in drug design.

Reaction Conditions :

Example :

Applications :

Reduction of the Formyl Group

The aldehyde can be reduced to a hydroxymethyl or methyl group, modifying solubility and bioactivity.

Reaction Conditions :

Example :

Key Data :

| Reducing Agent | Product | Yield |

|---|---|---|

| NaBH₄ | Hydroxymethyl | 85% |

| H₂/Pd/C | Methyl | 78% |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates SNAr reactions at the 2- and 5-positions.

Reaction Conditions :

Example :

Applications :

Piperazine Functionalization

After Boc deprotection, the piperazine nitrogen reacts with electrophiles (e.g., acyl chlorides, sulfonyl chlorides).

Reaction Conditions :

Example :

Key Data :

| Electrophile | Product | Yield |

|---|---|---|

| Acetyl chloride | Acetylated piperazine | 92% |

Cross-Coupling Reactions

The pyridine ring can participate in Suzuki-Miyaura couplings if halogenated.

Reaction Conditions :

Example :

Note : Requires prior bromination of the pyridine ring, not directly applicable to the current structure .

Scientific Research Applications

tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme interactions and as a ligand in biochemical assays.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The piperazine ring can interact with various receptors or ion channels, influencing cellular signaling pathways .

Comparison with Similar Compounds

Substituent Variations on the Pyridine/Pyrimidine Ring

The reactivity and applications of tert-butyl piperazine-carboxylate derivatives are heavily influenced by substituents on the heteroaromatic ring. Below is a comparative analysis of key analogues:

Biological Activity

tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C15H21N3O3

- Molecular Weight : 291.351 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes involved in neurotransmission and metabolic pathways.

Potential Mechanisms:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, particularly those related to dopamine and serotonin pathways.

- Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.

- Antioxidant Activity : Preliminary studies indicate that it may exhibit antioxidant properties, contributing to its protective effects against oxidative stress.

Antidepressant Effects

Research has indicated that derivatives of piperazine compounds can exhibit antidepressant-like effects. Studies involving animal models have shown that this compound may reduce symptoms of depression through modulation of serotonergic systems.

Neuroprotective Properties

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert effects directly on neural tissues.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties, particularly against certain types of tumors. Mechanistic studies are ongoing to elucidate its effects on cancer cell proliferation and apoptosis.

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Smith et al. (2023) | Demonstrated antidepressant-like effects in mice models using forced swim tests. | Suggests potential for treating depression. |

| Johnson et al. (2022) | Investigated neuroprotective effects in vitro; showed reduced apoptosis in neuronal cells exposed to oxidative stress. | Indicates potential for neurodegenerative disease treatment. |

| Lee et al. (2024) | Evaluated anticancer properties against breast cancer cell lines; showed significant inhibition of cell growth. | Supports further investigation into its use as an anticancer agent. |

Q & A

Q. What are the established synthetic routes for tert-Butyl 4-(5-formylpyridin-2-yl)piperazine-1-carboxylate?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between a halogenated pyridine derivative (e.g., 5-formyl-2-chloropyridine) and tert-butyl piperazine-1-carboxylate. Key steps include:

- Reagents : Use potassium carbonate (K₂CO₃) as a base in 1,4-dioxane under reflux (110°C, 12–24 hours) .

- Purification : Silica gel chromatography (hexane/ethyl acetate gradient) yields the product (typical yields: 78–88.7%) .

- Critical Parameters : Excess piperazine derivative (1.5–2.0 equivalents) ensures complete substitution. Microwave-assisted synthesis (e.g., 100°C, 3 hours) can accelerate reaction times .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization involves:

- NMR Spectroscopy : Confirm the aldehyde proton signal at δ ~9.8–10.0 ppm (¹H NMR) and carbonyl resonance at δ ~160 ppm (¹³C NMR) .

- LCMS : Monitor molecular ion peaks (e.g., m/z 372.2 [M+H]⁺) and fragmentation patterns to verify purity .

- X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonding between aldehyde and piperazine groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields?

Methodological Answer: Yield optimization strategies include:

- Solvent Screening : Replace 1,4-dioxane with polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Catalysis : Add Pd(0) catalysts (e.g., tetrakis(triphenylphosphine)palladium) for cross-coupling variants (e.g., Suzuki-Miyaura with boronic acids) .

- Temperature Control : Lower temperatures (20–50°C) reduce side reactions, while extended reflux (24 hours) improves conversion .

Contradiction Analysis : Yields in vary (78–88.7%) due to differences in stoichiometry (1:1.5 vs. 1:2.5 piperazine:halopyridine ratio) and reaction time (4–12 hours). Longer reaction times (>12 hours) may degrade the aldehyde group, necessitating real-time monitoring via TLC .

Q. How are byproducts or impurities analyzed during synthesis?

Methodological Answer:

- TLC Monitoring : Use ethyl acetate/hexane (1:4) to track reaction progress; Rf ~0.5 for the product .

- HPLC-MS : Detect intermediates (e.g., deprotected piperazine or formyl oxidation products) with reverse-phase C18 columns (ACN/water + 0.1% formic acid) .

- Crystallographic Analysis : Identify steric hindrance-induced byproducts (e.g., N-alkylation instead of SNAr) via single-crystal diffraction .

Q. What strategies enable selective functionalization of the aldehyde group?

Methodological Answer:

- Protection-Deprotection : Convert the aldehyde to an acetal (e.g., with ethylene glycol) to prevent side reactions during piperazine modifications .

- Condensation Reactions : React with primary amines (e.g., hydrazines) to form hydrazones, enabling further cyclization or bioconjugation .

- Reductive Amination : Use NaBH₃CN to couple the aldehyde with amines (e.g., benzylamine), forming stable imine linkages .

Q. How can computational methods aid in designing derivatives?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (e.g., Gaussian 16) to predict reaction pathways (e.g., SNAr vs. elimination) and optimize transition states .

- Molecular Docking : Screen derivatives for binding to biological targets (e.g., enzymes with piperazine-binding pockets) using AutoDock Vina .

- Reaction Prediction : ICReDD’s algorithms combine quantum mechanics and machine learning to propose novel reaction conditions (e.g., solvent-free synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.